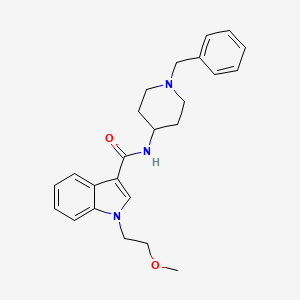![molecular formula C14H19N5OS B11137755 3-[(4,6-Dimethylpyrimidin-2-YL)amino]-N-[2-(1,3-thiazol-2-YL)ethyl]propanamide](/img/structure/B11137755.png)
3-[(4,6-Dimethylpyrimidin-2-YL)amino]-N-[2-(1,3-thiazol-2-YL)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4,6-Dimethylpyrimidin-2-YL)amino]-N-[2-(1,3-thiazol-2-YL)ethyl]propanamide is a compound that features a pyrimidine ring and a thiazole ring, both of which are known for their significant biological activities. Pyrimidine derivatives are key molecules in various biological systems, including DNA and RNA, and have been studied for their antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicidal, and anticancer properties . Thiazole derivatives also exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .
Preparation Methods
The synthesis of 3-[(4,6-Dimethylpyrimidin-2-YL)amino]-N-[2-(1,3-thiazol-2-YL)ethyl]propanamide involves the condensation of β-dicarbonyl and amine compounds. One common method involves the use of microwave irradiation to facilitate the reaction between (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone . This method yields the desired compound in moderate yield and allows for easy purification using techniques such as UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS .
Chemical Reactions Analysis
3-[(4,6-Dimethylpyrimidin-2-YL)amino]-N-[2-(1,3-thiazol-2-YL)ethyl]propanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications due to its biological activities. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential as an antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicidal, and anticancer agent . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development and in the agrochemical industry as a potential herbicide or pesticide .
Mechanism of Action
The mechanism of action of 3-[(4,6-Dimethylpyrimidin-2-YL)amino]-N-[2-(1,3-thiazol-2-YL)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with nucleic acids, enzymes, and receptors, leading to various biological effects. The thiazole ring can also interact with enzymes and receptors, contributing to the compound’s overall biological activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 3-[(4,6-Dimethylpyrimidin-2-YL)amino]-N-[2-(1,3-thiazol-2-YL)ethyl]propanamide include other pyrimidine and thiazole derivatives. For example, ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate is a pyrimidine derivative with similar biological activities . Thiazole derivatives such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin also exhibit diverse biological activities .
Properties
Molecular Formula |
C14H19N5OS |
|---|---|
Molecular Weight |
305.40 g/mol |
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C14H19N5OS/c1-10-9-11(2)19-14(18-10)17-5-3-12(20)15-6-4-13-16-7-8-21-13/h7-9H,3-6H2,1-2H3,(H,15,20)(H,17,18,19) |
InChI Key |
WTDUIGCWUUNKCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCC(=O)NCCC2=NC=CS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11137679.png)
![2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11137691.png)
![1-benzyl-5-(4-butoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11137694.png)
![(2E)-6-(2-chlorobenzyl)-2-(4-chlorobenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B11137706.png)
![[1-(1H-tetrazol-1-yl)cyclohexyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone](/img/structure/B11137711.png)
![(3'E)-3'-[hydroxy(4-propoxyphenyl)methylidene]-1'-(3-methoxypropyl)-1-methylspiro[indole-3,2'-pyrrolidine]-2,4',5'(1H)-trione](/img/structure/B11137719.png)
![(3-benzyl-4-methyl-2-oxochromen-7-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B11137720.png)
![2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B11137722.png)
![2-chloro-6-oxo-6H-benzo[c]chromen-3-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B11137739.png)
![4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11137747.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11137759.png)


![N-(2,3-dihydro-1H-inden-2-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11137773.png)
